molecular formula C7H14O3 B080240 2-(Diethoxymethyl)oxirane CAS No. 13269-77-7

2-(Diethoxymethyl)oxirane

Cat. No.: B080240
CAS No.: 13269-77-7
M. Wt: 146.18 g/mol
InChI Key: QIQQWSQARNQPLP-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)oxirane, also known as glycidaldehyde diethyl acetal, is an organic compound with the molecular formula C₇H₁₄O₃. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethoxymethyl)oxirane can be synthesized through the reaction of diethyl acetal with an appropriate oxidizing agent. One common method involves the use of peracids, such as peracetic acid, to oxidize the diethyl acetal, forming the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids, such as peracetic acid, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed:

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxymethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Comparison with Similar Compounds

    2-(Methoxymethyl)oxirane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Ethoxymethyl)oxirane: Similar structure but with an ethoxy group instead of a diethoxymethyl group.

    Glycidol: Another epoxide with a hydroxymethyl group.

Uniqueness: 2-(Diethoxymethyl)oxirane is unique due to its diethoxymethyl group, which provides distinct reactivity and properties compared to other epoxides. This makes it valuable in specific synthetic applications where its unique reactivity can be leveraged.

Properties

IUPAC Name

2-(diethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQWSQARNQPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404998
Record name 2-(diethoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-77-7
Record name 2-(diethoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycidaldehyde diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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